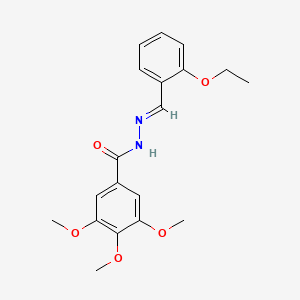
3-Iodo-2,2'-dimethoxy-(1,1')binaphthalenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl: is a chemical compound with the molecular formula C22H17IO2 and a molecular weight of 440.284 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl typically involves the iodination of 2,2’-dimethoxy-(1,1’)binaphthyl. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted binaphthyl derivatives, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
Chemistry: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is used in the production of advanced materials, including polymers and electronic components. Its unique properties contribute to the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
3,3’-Diiodo-2,2’-dimethoxy-(1,1’)binaphthalenyl: This compound has two iodine atoms and exhibits similar reactivity but with different steric and electronic properties.
2,2’-Dimethoxy-(1,1’)binaphthyl: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness: 3-Iodo-2,2’-dimethoxy-(1,1’)binaphthalenyl is unique due to the presence of a single iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications in synthesis and research .
Propiedades
Número CAS |
180507-31-7 |
|---|---|
Fórmula molecular |
C22H17IO2 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
3-iodo-2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H17IO2/c1-24-19-12-11-14-7-3-5-9-16(14)20(19)21-17-10-6-4-8-15(17)13-18(23)22(21)25-2/h3-13H,1-2H3 |
Clave InChI |
BTIXVVJCDRWNTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=CC4=CC=CC=C43)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978310.png)
![Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978316.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978323.png)
![4-chloro-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11978326.png)


![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide](/img/structure/B11978353.png)
![(6Z)-3-methoxy-6-[4-(1-phenylpyrazol-4-yl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11978361.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978366.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978368.png)

![4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11978371.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978381.png)
